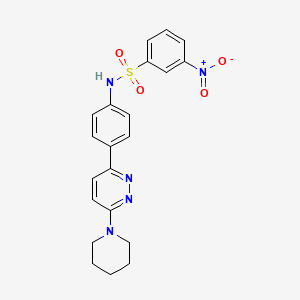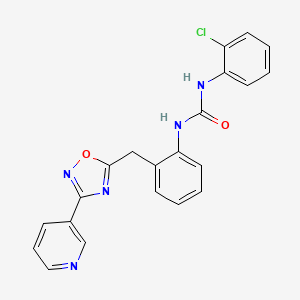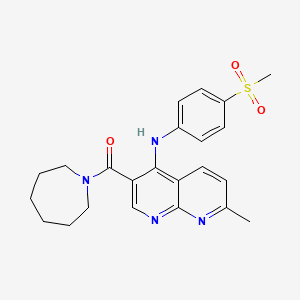![molecular formula C10H11N3O2 B2374226 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione CAS No. 18932-40-6](/img/structure/B2374226.png)
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse pharmacological activities, including antiepileptic, anticonvulsive, and fungicidal properties . The compound’s structure features a pyrrolidine ring and a pyridine moiety, which contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione typically involves a Mannich reaction. The reaction conditions often include the use of hydrochloric acid as a catalyst and a controlled temperature environment to ensure the desired product yield .
Análisis De Reacciones Químicas
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a subject of study in various biological assays.
Medicine: Its pharmacological properties are explored for potential therapeutic applications.
Industry: The compound is investigated for its potential use as a corrosion inhibitor in industrial processes
Mecanismo De Acción
The mechanism of action of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can act as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective layer that prevents corrosion .
Comparación Con Compuestos Similares
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-[(Pyridin-4-ylamino)methyl]pyrrolidine-2,5-dione: Similar in structure but with the pyridine moiety at a different position, leading to different chemical and biological properties.
1-[(Pyridin-3-ylamino)methyl]pyrrolidine-2,5-dione: Another isomer with distinct properties due to the position of the pyridine ring. These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications.
Propiedades
IUPAC Name |
1-[(pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-4-5-10(15)13(9)7-12-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSVMQBWCVYVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
![methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2374150.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)
![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2374166.png)
